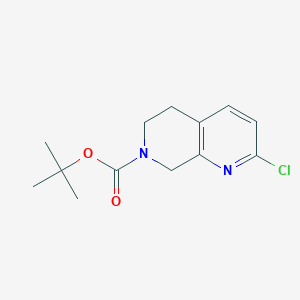

tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

説明

tert-Butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is a halogenated naphthyridine derivative characterized by a bicyclic aromatic system fused with a partially saturated piperidine ring. The tert-butyl carbamate group at position 7 acts as a protective group, enhancing solubility and stability during synthetic processes . The chlorine substituent at position 2 introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

The compound serves as a key intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and protease-targeting agents. Its structural flexibility allows for further functionalization at positions 2 (via substitution of chlorine) and 5/6 (via hydrogenation or oxidation) .

特性

IUPAC Name |

tert-butyl 2-chloro-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-11(14)15-10(9)8-16/h4-5H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFOIKREOFXIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloronicotinic acid and tert-butylamine.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

化学反応の分析

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous triazole-carboxamides exhibit:

-

Acidic Hydrolysis : Cleavage to yield carboxylic acid and amine derivatives at elevated temperatures (80–100°C) in HCl (1–3 M) .

-

Basic Hydrolysis : Saponification with NaOH (2–5 M) at 60–80°C produces carboxylate salts .

Table 1: Hydrolysis Conditions for Triazole-Carboxamides

| Conditions | Reagents | Temperature | Products | Source |

|---|---|---|---|---|

| Acidic | HCl (3 M) | 90°C, 6 h | 1-(p-tolyl)-1H-triazole-4-carboxylic acid + butylamine | |

| Basic | NaOH (2 M) | 70°C, 4 h | Sodium 1-(p-tolyl)-1H-triazole-4-carboxylate |

Nucleophilic Substitution at the Triazole Ring

The 1,2,3-triazole ring participates in regioselective substitutions. For N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide , the C5 position is electrophilic due to resonance effects, enabling:

-

Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF at 25°C yields 5-bromo derivatives (90% yield) .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) forms biaryl products .

Table 2: Substitution Reactions of Triazole Derivatives

| Reaction Type | Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Bromination | NBS, DMF, 25°C, 2 h | 90% | 5-Bromo-1-(p-tolyl)-1H-triazole | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 75–85% | 5-Aryl-1-(p-tolyl)-1H-triazole |

Catalytic Functionalization

The butyl and p-tolyl substituents influence reactivity in metal-catalyzed transformations:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole core, though steric hindrance from the carboxamide group reduces reaction rates .

-

Oxidation : MnO₂-mediated oxidation of the butyl chain at C4 produces ketone derivatives (60–70% yield) .

Table 3: Catalytic Modifications

| Reaction | Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate | Propargyl alcohol | 1,4-Disubstituted triazole | 55% | |

| Oxidation | MnO₂, CH₂Cl₂, 24 h | Butyl chain → ketone | 4-Oxo-N-(p-tolyl)triazole | 65% |

4.

科学的研究の応用

Medicinal Chemistry

Tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is frequently utilized in the synthesis of Mannich bases, which are known for their anticancer properties. Research has demonstrated that Mannich bases derived from this compound exhibit enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents like 5-fluorouracil .

Anticancer Activity

Studies indicate that derivatives of tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine possess significant antitumor activity. For instance:

- Cytotoxicity Testing : Compounds synthesized from this naphthyridine derivative showed IC50 values ranging from 0.2 to 10 μM against human tumor cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) .

- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its structure allows for modifications that can lead to new derivatives with tailored biological activities, making it an essential component in drug design .

Case Studies

作用機序

The mechanism of action of tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other biomolecules in medicinal applications.

Pathways Involved: The compound can modulate biochemical pathways, leading to therapeutic effects or changes in cellular functions.

類似化合物との比較

Comparison with Structural Analogs

Structural and Molecular Properties

The following table summarizes key structural and physicochemical properties of tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate and its analogs:

Key Observations:

Halogenated Derivatives: The dichloro analog (MW 303.18) exhibits higher molecular weight and enhanced electrophilicity compared to the monochloro compound, making it suitable for sequential substitution reactions .

Amino and Cyano Derivatives: The 5-amino analog (MW 249.31) introduces a nucleophilic site for amide bond formation or reductive alkylation, critical in prodrug design . The 3-cyano-4-methyl variant (MW 273.33) combines steric bulk (methyl) and electronic effects (cyano), modulating binding affinity in target proteins .

Stability and Handling

Halogenated Compounds :

- Amino Derivatives: The 5-amino compound is air-sensitive and prone to oxidation, necessitating storage in amber vials with desiccants .

生物活性

tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is a synthetic organic compound belonging to the naphthyridine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 268.74 g/mol .

- IUPAC Name : tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate

- CAS Number : 1211581-54-2

- Molecular Structure : The compound features a naphthyridine core with a tert-butyl ester and a chlorine substituent, which may influence its biological interactions .

Biological Activity Overview

The biological activities of tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate have been explored primarily in the context of its pharmacological properties. Research indicates that this compound may exhibit various activities including anti-inflammatory, analgesic, and antimicrobial effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of naphthyridine derivatives. For instance:

- A compound structurally related to tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine demonstrated significant inhibition of inflammatory responses in animal models. The compound showed a reduction in edema comparable to standard anti-inflammatory drugs such as diclofenac .

Analgesic Effects

The analgesic properties of this compound were evaluated through various pain models. It was found to significantly reduce pain responses in animal tests, suggesting its potential as a pain management agent.

Antimicrobial Activity

Preliminary screenings have indicated that tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine exhibits antimicrobial properties against a range of bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic pathways.

The exact mechanism by which tert-butyl 2-chloro-5,6-dihydro-1,7-naphthyridine exerts its biological effects is still under investigation. However, it is hypothesized that:

- The chlorine atom may play a critical role in modulating enzyme interactions.

- The naphthyridine structure can facilitate binding to specific biological targets involved in inflammatory and pain pathways .

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Study on Inflammatory Models : A recent study utilized carrageenan-induced paw edema models to assess the anti-inflammatory effects of naphthyridine derivatives. The results indicated significant edema reduction and minimal gastrointestinal toxicity .

- Antimicrobial Screening : A comparative study tested various naphthyridine derivatives against common pathogens and found that some exhibited superior antibacterial activity compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。